1-Propanol, 3-(2-hydroxyethoxy)-

Description

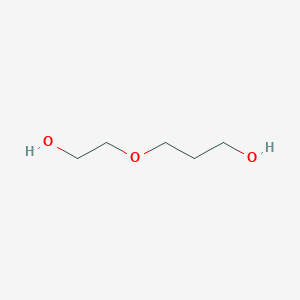

1-Propanol (B7761284), 3-(2-hydroxyethoxy)- is a di-functional alcohol, characterized by a propanol (B110389) backbone with a hydroxyethoxy substituent at the third carbon. This structure imparts properties of both a polyol and a glycol ether, making it a subject of interest in various chemical synthesis and material science applications. Its molecular structure allows for a range of chemical reactions, including esterification and etherification, due to the presence of two hydroxyl groups with different reactivities.

Table 1: Physicochemical Properties of 1-Propanol, 3-(2-hydroxyethoxy)-

| Property | Value |

| Molecular Formula | C5H12O3 |

| Molecular Weight | 120.15 g/mol |

| Appearance | Not specified in available data |

| Boiling Point | Data not available |

| Melting Point | Data not available |

| Density | Data not available |

| Solubility | Soluble in water |

The study of 1-Propanol, 3-(2-hydroxyethoxy)- is intrinsically linked to the broader fields of polyol and glycol ether chemistry. Polyols, organic compounds containing multiple hydroxyl groups, are fundamental building blocks in the synthesis of polymers, most notably polyurethanes. researchgate.net Research in this area often focuses on how the structure of the polyol, such as the number and arrangement of hydroxyl groups, influences the properties of the resulting polymer. researchgate.net

Glycol ethers, which contain both ether and alcohol functional groups, are valued for their versatile solvent properties and as intermediates in chemical synthesis. The presence of the ether linkage in 1-Propanol, 3-(2-hydroxyethoxy)- modifies its polarity and hydrogen bonding capabilities compared to a simple propanediol (B1597323). Research on glycol ethers often investigates their use in formulations for coatings, cleaners, and as reaction media.

The dual nature of 1-Propanol, 3-(2-hydroxyethoxy)- places it at the intersection of these two major areas of chemical research. Its potential as a monomer in polymerization, a cross-linking agent, or a specialty solvent is an area of academic exploration. For instance, the hydroxyl groups can react with isocyanates to form urethanes, a foundational reaction in polyurethane chemistry. researchgate.net

Research into alkoxy alcohols, a class that includes 1-Propanol, 3-(2-hydroxyethoxy)-, has seen a significant evolution. Initially, the focus was on their synthesis and basic characterization. More recent research has shifted towards understanding their reactivity and potential applications in more complex chemical transformations.

A notable trend is the investigation of alkoxy radicals derived from alcohols for C-C and C-H bond functionalization. rsc.orgresearchgate.net This area of research explores the use of alcohols as precursors to highly reactive intermediates that can participate in a variety of synthetic transformations, offering new pathways for the construction of complex molecules. rsc.orgresearchgate.net While direct studies on 1-Propanol, 3-(2-hydroxyethoxy)- in this context are not widely published, the general principles are applicable.

Furthermore, the drive towards "green chemistry" has spurred research into the use of bio-based polyols and the development of more environmentally benign synthetic routes. researchgate.net This includes exploring the use of renewable feedstocks for the production of alcohols and their derivatives. The functional group combination in 1-Propanol, 3-(2-hydroxyethoxy)- makes it a candidate for such investigations, potentially as a bio-based monomer or a component in more sustainable formulations.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethoxy)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c6-2-1-4-8-5-3-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVZDMKYVFDILG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439152 | |

| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-28-2 | |

| Record name | 1-Propanol, 3-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 Propanol, 3 2 Hydroxyethoxy

Oxidation Reactions and Product Formation

As a compound with two primary alcohol functionalities, 1-Propanol (B7761284), 3-(2-hydroxyethoxy)- can undergo oxidation to yield a variety of products, primarily aldehydes and carboxylic acids. The extent of the oxidation and the final products depend on the choice of oxidizing agent and the reaction conditions. sigmaaldrich.comnih.gov

The oxidation process involves the removal of hydrogen from the alcohol. sigmaaldrich.com Mild oxidation, typically achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or by distilling the product as it forms, will convert the primary alcohol groups into aldehydes. nih.govgoogle.com Given the two primary hydroxyl groups in 1-Propanol, 3-(2-hydroxyethoxy)-, partial oxidation can yield two different mono-aldehydes or a di-aldehyde.

Stronger oxidizing agents, such as potassium dichromate (K₂Cr₂O₇) or sodium dichromate (Na₂Cr₂O₇) in an acidic solution (e.g., dilute sulfuric acid), will further oxidize the initially formed aldehydes into carboxylic acids. sigmaaldrich.comnih.gov This process is often indicated by a color change of the dichromate solution from orange (Cr₂O₇²⁻) to green (Cr³⁺). sigmaaldrich.com Complete oxidation under harsh conditions with an excess of the oxidizing agent will convert both alcohol groups into carboxylic acid groups. nih.gov The reaction can also be controlled to produce a molecule with one aldehyde and one carboxylic acid group.

The stepwise oxidation can be visualized as follows:

Primary Alcohol → Aldehyde: This involves the removal of two hydrogen atoms. sigmaaldrich.com

Aldehyde → Carboxylic Acid: This involves the addition of an oxygen atom. sigmaaldrich.com

Studies on analogous ether alcohols, such as 1-methoxy-2-propanol (B31579), using reagents like ditelluratoargentate(III) in alkaline media, show that the reaction kinetics are typically first-order with respect to the oxidant and fractional-order with respect to the alcohol, suggesting a mechanism involving the formation of an intermediate complex between the alcohol and the oxidant. google.com

| Starting Material | Oxidizing Agent/Conditions | Potential Products | Product Class |

| 1-Propanol, 3-(2-hydroxyethoxy)- | Mild (e.g., PCC) / Distillation | 3-(2-hydroxyethoxy)propanal | Mono-aldehyde |

| 2-((3-oxopropyl)oxy)ethan-1-ol | Mono-aldehyde | ||

| 2-((3-oxopropyl)oxy)acetaldehyde | Di-aldehyde | ||

| 1-Propanol, 3-(2-hydroxyethoxy)- | Strong (e.g., K₂Cr₂O₇/H₂SO₄) / Reflux | 3-(2-hydroxyethoxy)propanoic acid | Mono-carboxylic acid |

| 2-((3-carboxypropyl)oxy)acetic acid | Di-carboxylic acid | ||

| 3-((2-oxoethyl)oxy)propanoic acid | Aldehyde-carboxylic acid |

Esterification and Derivatization Strategies for Functional Materials Research

The presence of two hydroxyl groups makes 1-Propanol, 3-(2-hydroxyethoxy)- a prime candidate for esterification reactions, a key strategy for creating derivatives used in surfactants, polymers, and other functional materials. nist.gov The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, typically concentrated sulfuric acid. wikipedia.orgeastman.com

The reaction mechanism involves the protonation of the carboxylic acid by the catalyst, making it more susceptible to nucleophilic attack by the alcohol's oxygen atom. eastman.com Water is eliminated, and a new ester linkage is formed. Since 1-Propanol, 3-(2-hydroxyethoxy)- is a diol, it can react with one or two equivalents of a carboxylic acid to form a monoester or a diester, respectively.

Research on the esterification of propanoic acid with 1-propanol, a structurally similar primary alcohol, provides insight into the reaction kinetics and influencing factors. nist.gov Key findings from such studies include:

Effect of Temperature: Increasing the reaction temperature generally increases the reaction rate and the final yield of the ester. nist.gov

Molar Ratio: Using an excess of the alcohol can shift the equilibrium towards the products, increasing the ester yield. nist.gov

Catalyst Concentration: The reaction rate is dependent on the amount of acid catalyst used. nist.gov

The activation energy for the sulfuric acid-catalyzed esterification of propanoic acid with 1-propanol has been determined to be approximately 11.36 kJ/mol, a value that is influenced by the specific structure of the alcohol and acid used. nist.gov Another study using a heterogeneous fiber catalyst found the activation energy for the same reaction to be 49.9 kJ/mol.

| Reactant 1 | Reactant 2 | Catalyst | Key Findings / Conditions | Reference |

| 1-Propanol, 3-(2-hydroxyethoxy)- | Carboxylic Acid | Acid (e.g., H₂SO₄) | Can form mono- or di-esters. nist.gov | nist.gov |

| Propanoic Acid | 1-Propanol | H₂SO₄ | Yield increases with temperature (35°C to 65°C). nist.gov | nist.gov |

| Propanoic Acid | 1-Propanol | H₂SO₄ | Activation Energy: 11.36 kJ/mol. nist.gov | nist.gov |

| Propanoic Acid | 1-Propanol | Fibrous polymer-supported sulphonic acid | Activation Energy: 49.9 kJ/mol. |

Polymerization Reactions and Monomer Integration

As a di-functional molecule (a diol), 1-Propanol, 3-(2-hydroxyethoxy)- is a suitable monomer for step-growth polymerization to produce polyesters and polyethers. Its structure, featuring two primary hydroxyl groups separated by an ether linkage, allows it to be integrated into polymer chains, imparting flexibility and hydrophilicity.

Polyether Synthesis: Polyethers can be formed from diols via acid-catalyzed dehydration, a type of polycondensation reaction. In this process, the hydroxyl group of one monomer molecule reacts with the protonated hydroxyl group of another, eliminating a water molecule to form an ether linkage. This process is used commercially to produce polytrimethylene ether glycol from 1,3-propanediol (B51772), a structurally related diol. nist.gov The reaction is typically carried out at elevated temperatures (e.g., 150°C to 210°C) with a strong acid catalyst. nist.gov By analogy, 1-Propanol, 3-(2-hydroxyethoxy)- could undergo a similar self-polycondensation to form a polyether glycol with repeating ether units.

Polyester (B1180765) Synthesis: The most common route to integrating this diol into a polymer is through polyesterification. This involves a polycondensation reaction between the diol monomer and a dicarboxylic acid (or its derivative, like an acyl chloride or ester). Each hydroxyl group on 1-Propanol, 3-(2-hydroxyethoxy)- can react with a carboxylic acid group, forming an ester bond and eliminating water. When a dicarboxylic acid is used, this reaction can proceed linearly, forming long polyester chains. The resulting polyester would have the flexible ether segment of the diol incorporated into its backbone.

While specific studies on the polymerization of 1-Propanol, 3-(2-hydroxyethoxy)- are not prominent in the reviewed literature, its utility as a monomer is based on these fundamental principles of polymer chemistry. Related ether glycols are widely used as reactive diluents and flexibilizers in epoxy resins and to synthesize other polymers.

Theoretical Studies of Reaction Kinetics and Mechanistic Pathways

Theoretical and kinetic studies of structurally similar ether alcohols provide significant insight into the probable reaction mechanisms of 1-Propanol, 3-(2-hydroxyethoxy)-. These studies often employ computational chemistry methods to model reaction pathways, calculate activation energies, and predict rate constants.

Atmospheric Oxidation: Mechanistic studies on the atmospheric degradation of 3-methoxy-1-propanol (B72126) by hydroxyl radicals (OH•) are particularly relevant. These computational studies, using methods like CCSD(T) and M06-2X, show that the dominant degradation pathway is hydrogen atom abstraction. The hydroxyl radical preferentially attacks C-H bonds adjacent to the ether oxygen atom due to lower activation energy barriers. This initial step forms an alkyl radical, which then rapidly reacts with atmospheric oxygen to form a peroxy radical. This radical can undergo further reactions, leading to various degradation products. For 3-methoxy-1-propanol, the major products include methyl formate, 3-hydroxypropyl formate, glycolaldehyde, and 3-methoxypropanal. A similar pathway of hydrogen abstraction is expected for 1-Propanol, 3-(2-hydroxyethoxy)-.

Esterification Kinetics: Kinetic modeling of the esterification of 1-methoxy-2-propanol with acetic acid has shown that the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model provides the best fit for experimental data. This suggests the reaction is controlled by the surface reaction between the adsorbed alcohol and acetic acid on the catalyst. The apparent activation energy for this specific reaction was determined to be 62.0 ± 0.2 kJ/mol. These findings support a mechanism where both reactants must be in proximity on the catalyst surface for the esterification to proceed efficiently.

| Reaction Studied | Compound | Method/Model | Key Finding | Reference |

| OH Radical Degradation | 3-methoxy-1-propanol | Computational (M06-2X) | H-abstraction from C-H near ether oxygen is the dominant pathway. | |

| OH Radical Degradation | 3-methoxy-1-propanol | Computational (M06-2X) | Calculated overall rate constant: 1.85 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. | |

| Esterification | 1-methoxy-2-propanol + Acetic Acid | Kinetic Modeling (LHHW) | Reaction is controlled by the surface reaction of adsorbed species. | |

| Esterification | 1-methoxy-2-propanol + Acetic Acid | Kinetic Modeling | Apparent Activation Energy: 62.0 ± 0.2 kJ/mol. | |

| Oxidation | 1-methoxy-2-propanol | Spectrophotometry | Fractional order kinetics with respect to the alcohol, suggesting intermediate complex formation. | google.com |

Advanced Analytical Techniques for Research Oriented Characterization of 1 Propanol, 3 2 Hydroxyethoxy

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are pivotal in determining the molecular structure of 1-Propanol (B7761284), 3-(2-hydroxyethoxy)-. These methods provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformation of molecules in solution. omicsonline.org For 1-Propanol, 3-(2-hydroxyethoxy)-, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. docbrown.info The spectrum of 1-Propanol, 3-(2-hydroxyethoxy)- would be expected to show distinct signals for the protons on the propanol (B110389) and ethoxy moieties. The hydroxyl protons typically appear as broad singlets, and their chemical shift can be concentration-dependent. The integration of the proton signals corresponds to the number of protons in each unique environment, aiding in the assignment of peaks to specific parts of the molecule. docbrown.info Spin-spin coupling between adjacent non-equivalent protons provides further structural information by revealing the connectivity of the carbon skeleton. docbrown.infoyoutube.com

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. docbrown.info Each unique carbon atom in 1-Propanol, 3-(2-hydroxyethoxy)- gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., attached to an oxygen, or part of an alkyl chain), with carbons bonded to electronegative atoms like oxygen appearing at higher chemical shifts (downfield). docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Propanol, 3-(2-hydroxyethoxy)-

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| HO-CH₂- | ~3.6 |

| -CH₂-CH₂-O- | ~3.5 |

| -O-CH₂-CH₂-OH | ~3.7 |

| -CH₂-OH | ~2.5 (broad) |

| -CH₂-OH | ~2.0 (broad) |

Note: Predicted values are estimates and can vary based on solvent and concentration.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy of 1-Propanol, 3-(2-hydroxyethoxy)- would show a prominent broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is due to hydrogen bonding. Strong C-O stretching vibrations would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. docbrown.info

Raman spectroscopy also provides information on these vibrations. While the O-H stretching band is often weak in Raman spectra, the C-H and C-C stretching and bending vibrations provide a characteristic fingerprint for the molecule. chemicalbook.comspectrabase.comresearchgate.net For instance, the Raman spectrum of similar alcohols like 1-propanol shows characteristic peaks for C-H stretching and bending modes. chemicalbook.comresearchgate.net

Table 2: Characteristic IR Absorption Frequencies for 1-Propanol, 3-(2-hydroxyethoxy)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching (hydrogen-bonded) | 3200-3600 (broad) |

| C-H | Stretching | 2850-3000 |

| C-O | Stretching | 1050-1150 |

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. libretexts.org For 1-Propanol, 3-(2-hydroxyethoxy)-, with a molecular formula of C₅H₁₂O₃, the expected molecular weight is approximately 120.15 g/mol . guidechem.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. The fragmentation of the molecular ion provides valuable structural information. Alcohols commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). libretexts.orgyoutube.com For 1-Propanol, 3-(2-hydroxyethoxy)-, characteristic fragments would arise from the cleavage of the ether linkage and the loss of small neutral molecules like water and ethylene (B1197577) glycol moieties. A prominent peak at m/z 31, corresponding to [CH₂OH]⁺, is a common fragment for primary alcohols. youtube.comdocbrown.info

Chromatographic Separation and Purity Assessment in Research Contexts

Chromatographic techniques are essential for the separation and purification of 1-Propanol, 3-(2-hydroxyethoxy)- from reaction mixtures and for assessing its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like 1-Propanol, 3-(2-hydroxyethoxy)-. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of the compound from a mixture and its identification based on its mass spectrum. The retention time in the GC column is a characteristic property of the compound under specific conditions.

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when analyzing complex mixtures. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating polar compounds like diols and ethers. sielc.com The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.

Thermoanalytical Methods in Material Science Research

Thermoanalytical methods, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties and stability of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For 1-Propanol, 3-(2-hydroxyethoxy)-, a TGA curve would show weight loss at temperatures corresponding to its boiling point and decomposition. The onset of decomposition indicates the thermal stability of the compound. TGA can reveal decomposition processes in multiple stages. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can be used to determine the boiling point of 1-Propanol, 3-(2-hydroxyethoxy)-. The DSC curve would show an endothermic peak corresponding to the energy absorbed during boiling.

Theoretical and Computational Studies of 1 Propanol, 3 2 Hydroxyethoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule and its resulting reactivity. These methods allow for the calculation of electron distribution, molecular orbital energies, and other descriptors that predict how a molecule will interact with other chemical species.

Electronic Structure and Reactivity Descriptors: The electronic structure of a molecule is defined by the arrangement of its electrons. Key parameters include the effective charges on atoms, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap is a crucial indicator of chemical reactivity and stability. acs.org

For a molecule like 1-Propanol (B7761284), 3-(2-hydroxyethoxy)-, the oxygen atoms in the ether and hydroxyl groups would be sites of high electron density, making them susceptible to electrophilic attack. This is evident in calculations on simpler, related molecules like dimethyl ether and ethanol. researchgate.net Regions with negative molecular electrostatic potential (MEP) correspond to zones of high electron density, representing likely sites for interaction with protons or other electrophiles. researchgate.net

Table 5.1.1: Calculated Electronic Properties of Analogous Compounds

Below is a table of representative electronic structure data for molecules structurally related to 1-Propanol, 3-(2-hydroxyethoxy)-, calculated using quantum chemical methods. These values provide a basis for estimating the properties of the target molecule.

| Compound | Method/Basis Set | Highest Occupied Molecular Orbital (HOMO) Energy (eV) | Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV) | HOMO-LUMO Gap (eV) |

| Ethanol | DFT/B3LYP | -7.12 | 1.85 | 8.97 |

| Dimethyl Ether | DFT/B3LYP | -7.01 | 1.98 | 8.99 |

| Ethylene (B1197577) Glycol | Ab Initio MD | N/A | N/A | N/A |

| BHEI | DFT | N/A | N/A | 3.152 acs.org |

This table is generated based on data from analogous compounds to illustrate typical values. BHEI is a more complex molecule used for GHB detection, and its calculated energy gap shows a strong interaction potential. acs.org

Molecular Dynamics and Conformational Analysis

The flexibility of the ether linkage and the presence of two hydroxyl groups in 1-Propanol, 3-(2-hydroxyethoxy)- allow it to adopt numerous spatial arrangements, or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to model the physical movements of atoms and molecules over time, providing insight into conformational preferences and intermolecular interactions, such as hydrogen bonding. nih.govacs.org

Conformational Landscape: Studies on ethylene glycol (EG), a simple diol, show that it exists in both trans and gauche conformations in the liquid state, a finding successfully reproduced by ab initio MD simulations. iisc.ac.in The flexible O-C-C-O dihedral angle is key to its conformational diversity. researchgate.net For 1-Propanol, 3-(2-hydroxyethoxy)-, the longer carbon chain and additional ether linkage would result in an even more complex conformational landscape. MD simulations can explore these possibilities, identifying low-energy, stable conformers that are most likely to be present. nih.govdtic.mil

Hydrogen Bonding Network: The two hydroxyl groups enable 1-Propanol, 3-(2-hydroxyethoxy)- to act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. MD simulations on related molecules like ethylene glycol and its mixtures with water reveal complex and dynamic three-dimensional hydrogen-bond networks. nih.govacs.org These simulations can quantify the average number of hydrogen bonds per molecule and their lifetimes. nih.gov In pure liquid ethylene glycol, each molecule is part of a highly associated network, with an average coordination number of five neighboring molecules in its first shell. researchgate.net This extensive hydrogen bonding significantly influences the compound's physical properties, such as viscosity and boiling point.

Table 5.2.1: Conformational and Hydrogen Bonding Data from MD Simulations of Analogous Glycols

| Property | Molecule Studied | Force Field | Finding |

| Conformational States | Ethylene Glycol | OPLS-AA | Predominance of gauche conformations for the O-C-C-O dihedral angle. researchgate.net |

| Hydrogen Bond Count | Ethylene Glycol | OPLS-AA-SEI-M | Average of 7 hydrogen contacts per molecule (2 intramolecular, 5 intermolecular). researchgate.net |

| Density | Diethylene Glycol | OPLS-AA / TIP4P/2005 | Simulated densities closely match experimental values, validating the force fields. researchgate.net |

| Hydrogen Bond Lifetime | Ethylene Glycol | OPLS-AA | Visualization tools developed from MD data allow direct observation of hydrogen-bond formation and breaking. nih.gov |

Prediction of Spectroscopic Signatures for Research Validation

Computational methods are invaluable for predicting spectroscopic signatures (e.g., NMR, IR), which can then be used to validate experimental findings or aid in the identification of a compound.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nmrdb.org DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of NMR shielding tensors, which are then converted to chemical shifts. nih.govrsc.org For a molecule like 1-Propanol, 3-(2-hydroxyethoxy)-, this technique could distinguish between the various non-equivalent carbon and proton environments. Recent advances have combined DFT calculations with machine learning models, such as 3D graph neural networks, to achieve even greater accuracy with significantly reduced computational cost. nih.govrsc.org

Infrared (IR) Spectra Prediction: IR spectroscopy is used to identify molecular vibrational modes. Quantum mechanical methods can calculate these vibrations, predicting the frequencies and intensities of IR absorption peaks. researchgate.net These calculations are essential for interpreting experimental spectra. For 1-Propanol, 3-(2-hydroxyethoxy)-, key predicted vibrations would include a broad O-H stretching band (characteristic of alcohols), C-H stretching from the alkyl chain, and strong C-O stretching bands from both the alcohol and ether functionalities. Machine learning models are also emerging as a powerful tool to predict IR spectra directly from 3D molecular structures, offering a fast alternative to computationally expensive quantum calculations. acs.orgarxiv.orgarxiv.org

Table 5.3.1: Computational Approaches for Spectroscopic Prediction

| Spectrum | Computational Method | Key Information Predicted | Relevance to 1-Propanol, 3-(2-hydroxyethoxy)- |

| NMR | DFT-GIAO | ¹H and ¹³C chemical shifts. nih.gov | Differentiates between the multiple unique C and H atoms in the structure. |

| NMR | 3D Graph Neural Network (GNN) + DFT | Highly accurate chemical shifts with reduced computational time. nih.govrsc.org | Enables rapid and reliable structural verification. |

| IR | DFT (Harmonic Frequency) | Vibrational frequencies and intensities. | Identifies characteristic functional group peaks (O-H, C-O, C-H). |

| IR | Machine Learning (ML) Models | Full IR spectrum from 3D structure, including anharmonic effects. arxiv.orgarxiv.org | Provides a fast and accurate prediction of the molecule's "fingerprint" region for identification. |

Reaction Pathway Modeling and Energy Landscape Exploration

Theoretical modeling can be used to explore the mechanisms of chemical reactions, mapping out the energy landscape that connects reactants, transition states, and products. This is crucial for understanding reaction feasibility, kinetics, and selectivity.

Oxidation and Dehydration Pathways: Given its structure, 1-Propanol, 3-(2-hydroxyethoxy)- could undergo several types of reactions, including oxidation and dehydration. DFT studies on the oxidation of ethers, such as diethyl ether, have detailed the complex radical mechanisms involved in autoxidation, which leads to the formation of hydroperoxides. rsc.orgyoutube.com The reaction often begins with hydrogen abstraction from a carbon adjacent to the ether oxygen. youtube.com

The two hydroxyl groups also make it a diol. The deoxydehydration (DODH) of diols to form alkenes is a significant reaction, and its mechanism has been investigated computationally. nih.gov Studies on vanadium- and rhenium-catalyzed DODH reactions have used DFT to evaluate different potential pathways, calculating the Gibbs free energies of intermediates and the activation energy barriers of transition states. researchgate.netchemrxiv.org Such calculations can determine, for instance, whether the reaction proceeds via a concerted mechanism or a stepwise one. chemrxiv.org Similarly, the mechanism of acid-catalyzed dehydration of diols like 1,4-butanediol (B3395766) has been studied with DFT to understand the formation of cyclic ethers or unsaturated alcohols. These studies provide a framework for predicting the likely products and required conditions for the dehydration of 1-Propanol, 3-(2-hydroxyethoxy)-.

Table 5.4.1: Analogous Reaction Pathways Investigated by DFT

| Reaction Type | Molecule(s) Studied | Catalyst/Conditions | Key Computational Finding |

| Deoxydehydration (DODH) | Glycols (vicinal diols) | Vanadium Complex / Phosphane | A pathway where catalyst reduction precedes diol activation was found to be energetically preferred. nih.gov |

| Deoxydehydration (DODH) | Phenyl-1,2-ethanediol | Perrhenate (ReO₄⁻) / PPh₃ | Pathway involving condensation of the diol onto the metal catalyst before reduction has the lowest activation barrier. researchgate.net |

| Autoxidation | Diethyl Ether | O₂ (Air) | Identified two main reaction channels: direct decomposition of the initial radical and isomerization of the peroxy radical. rsc.org |

| Dehydration | 1,4-Butanediol | Acid/Base Bifunctional | Kinetic studies showed that side reactions to form tetrahydrofuran (B95107) and 1,3-butadiene (B125203) have low energy barriers. |

| Oxidation | Alkenes | Ruthenium Tetraoxide (RuO₄) | Calculations confirmed a [3+2] cycloaddition mechanism for the initial reaction. researchgate.net |

Applications of 1 Propanol, 3 2 Hydroxyethoxy in Advanced Chemical and Materials Research

Role as a Chemical Intermediate in Specialty Chemical Synthesis

The bifunctional nature of 1-Propanol (B7761284), 3-(2-hydroxyethoxy)- makes it a valuable intermediate in the synthesis of more complex specialty chemicals. The presence of two hydroxyl groups of differing reactivity—one primary and one secondary—allows for selective chemical transformations. These reactions are typical of primary alcohols and include esterification, ether formation, and oxidation. smolecule.comwikipedia.org

Esterification: The compound can react with carboxylic acids or their derivatives to form esters. smolecule.com This reaction is fundamental for producing a variety of molecules, including potential surfactants and polymer building blocks. For instance, reaction with acetic acid under Fischer esterification conditions would yield the corresponding acetate (B1210297) ester. wikipedia.org

Ether Formation: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers, further modifying the compound's properties such as solubility and boiling point. smolecule.com

Oxidation: Under controlled oxidative conditions, the primary alcohol group can be converted to an aldehyde, while more vigorous oxidation can yield a carboxylic acid. smolecule.compassmyexams.co.uk This transformation introduces new reactive sites into the molecule, expanding its utility as a synthetic intermediate for a wider range of target compounds. smolecule.com

These transformations allow 1-Propanol, 3-(2-hydroxyethoxy)- to serve as a foundational molecule for constructing larger, more complex structures with tailored functionalities for various chemical applications.

Table 1: Reactivity of 1-Propanol, 3-(2-hydroxyethoxy)- as a Chemical Intermediate

| Reaction Type | Reagent Example | Product Type | Potential Application |

|---|---|---|---|

| Esterification | Carboxylic Acid (e.g., Acetic Acid) | Ester | Surfactant, Polymer Monomer |

| Ether Formation | Alkyl Halide | Ether | Modified Solvent, Intermediate |

| Oxidation (Partial) | Acidified Sodium Dichromate (distilling product) | Aldehyde | Intermediate for further synthesis |

| Oxidation (Full) | Excess Acidified Sodium Dichromate (reflux) | Carboxylic Acid | Intermediate for amides, esters |

Functionality as a Monomer or Co-Monomer in Polymer Science

The presence of two hydroxyl groups enables 1-Propanol, 3-(2-hydroxyethoxy)- to function as a monomer or co-monomer in the synthesis of various polymers. As a diol, it can participate in step-growth polymerization reactions to form larger polymeric chains and complex architectures.

The structure of 1-Propanol, 3-(2-hydroxyethoxy)- is analogous to an AB2-type monomer, where the two hydroxyl groups can be considered the 'B' functionalities. This characteristic is particularly valuable for the one-pot synthesis of hyperbranched polymers. instras.comfrontiersin.org Hyperbranched polymers are highly branched, three-dimensional macromolecules known for their unique properties, such as low viscosity, high solubility, and a high density of terminal functional groups. frontiersin.orgnih.gov

Research into hyperbranched structures has demonstrated the use of similar multifunctional monomers in their synthesis. For example, the cationic ring-opening polymerization of monomers like 3-hydroxymethyl-3′-methyloxetane (HMO) is employed to create hyperbranched polyethers. uc.edu These materials are investigated for applications such as solid polymer electrolytes, where the polymer architecture is crucial for ionic transportation. uc.edu The synthesis of hyperbranched polymers can be achieved through various methods, including polycondensation, addition polymerization, and ring-opening polymerization, all of which can potentially utilize monomers with a structure similar to 1-Propanol, 3-(2-hydroxyethoxy)-. instras.com

As a diol, 1-Propanol, 3-(2-hydroxyethoxy)- is a suitable candidate for incorporation into polyurethane and polyester (B1180765) chains.

Polyurethanes: In polyurethane synthesis, diols are reacted with diisocyanates. The hydroxyl groups of 1-Propanol, 3-(2-hydroxyethoxy)- would react with the isocyanate groups (-NCO) to form urethane (B1682113) linkages. Research has shown that other diols containing hydroxyethoxy groups, such as 1,4-bis(2-hydroxyethoxy)benzene, are used to synthesize polyurethanes, indicating the compatibility of this functional group in such polymer systems. ethernet.edu.et The specific structure of the diol influences the final properties of the polyurethane, such as rigidity and mechanical strength. ethernet.edu.et

Polyesters: In polyester synthesis, diols are reacted with dicarboxylic acids or their derivatives (like diacyl chlorides or diesters) through condensation reactions. The inclusion of 1-Propanol, 3-(2-hydroxyethoxy)- as a co-monomer could be used to modify the properties of the resulting polyester, for example, by introducing more flexibility or altering its hydrophilicity due to the ether linkage and additional hydroxyl capability.

Table 2: Monomer Functionality in Polymer Architectures

| Polymer Type | Co-reactant | Linkage Formed | Resulting Architecture |

|---|---|---|---|

| Polyether | (Self-condensation) | Ether | Hyperbranched |

| Polyurethane | Diisocyanate | Urethane | Linear or Cross-linked |

| Polyester | Dicarboxylic Acid | Ester | Linear or Cross-linked |

Development as a Specialty Solvent for Chemical Processes and Research

1-Propanol itself is widely utilized as a multipurpose solvent in industrial and laboratory settings. inchem.org The chemical structure of 1-Propanol, 3-(2-hydroxyethoxy)- suggests it could function as a specialty solvent with enhanced properties. The addition of the hydroxyethoxy group introduces several key changes:

Higher Boiling Point: The increased molecular weight (120.15 g/mol ) and enhanced intermolecular forces would result in a higher boiling point and lower volatility compared to simple propanol (B110389). guidechem.comchemspider.com

Enhanced Solvency: These features enhance its potential as a solvent, particularly for polar compounds and polymers. smolecule.com Modified alcohols, such as 1,1,1,3,3,3-Hexafluoro-2-propanol, are known to act as specialty solvents for polar polymers, demonstrating the principle of tuning solvent properties through chemical modification. oakwoodchemical.com

These characteristics could make 1-Propanol, 3-(2-hydroxyethoxy)- a useful solvent in applications requiring low volatility and high polarity, such as in certain formulations, for electrochemical research, or as a medium for specific organic reactions. smolecule.commdpi.com

Precursor for Functional Materials with Engineered Properties

A key step in engineering new materials is the development of novel molecular precursors that can be transformed into materials with specific, targeted properties. polytechnique.edu 1-Propanol, 3-(2-hydroxyethoxy)- serves as such a precursor. By leveraging its reactivity as both a chemical intermediate (Section 6.1) and a monomer (Section 6.2), it can be used to construct functional materials.

For example, its use in synthesizing hyperbranched polymers creates materials whose properties are a direct consequence of their unique architecture. instras.com These polymers possess a high concentration of terminal functional groups that can be further modified, allowing for the engineering of material properties. frontiersin.org The hyperbranched polyethers synthesized from similar monomers have been explored for use as solid polymer electrolytes, a class of functional materials critical for battery technology. uc.edu The ability to control the architecture on a molecular level through the choice of precursor is a fundamental concept in materials science. polytechnique.edu Therefore, 1-Propanol, 3-(2-hydroxyethoxy)- is a building block for creating materials with engineered properties, including tailored solubility, specific catalytic activity, or enhanced ionic conductivity.

Environmental Research on the Fate and Transformation of 1 Propanol, 3 2 Hydroxyethoxy

Biotic and Abiotic Transformation in Environmental Systems

In soil and water, the transformation of 1-Propanol (B7761284), 3-(2-hydroxyethoxy)- is likely to be influenced by both biological and non-biological processes.

Glycol ethers are generally considered to be biodegradable. For instance, diethylene glycol and its monoethyl ether biodegrade quickly in soil and water. This suggests that 1-Propanol, 3-(2-hydroxyethoxy)- is also likely to be susceptible to microbial degradation. The process of biodegradation involves microorganisms utilizing the compound as a source of carbon and energy. While specific pathways for 1-Propanol, 3-(2-hydroxyethoxy)- have not been documented, the degradation of similar compounds often proceeds through the oxidation of the alcohol group and cleavage of the ether linkage.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. Ether linkages, such as the one present in 1-Propanol, 3-(2-hydroxyethoxy)-, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment. taylorfrancis.com

Environmental Distribution and Transport Modeling in Academic Contexts

The environmental distribution of 1-Propanol, 3-(2-hydroxyethoxy)- can be estimated using models that consider its physical and chemical properties. These models are essential tools in academic research for predicting the likely environmental compartments where a chemical will partition.

Due to its high water solubility, which is a characteristic feature of glycol ethers, 1-Propanol, 3-(2-hydroxyethoxy)- is expected to be highly mobile in soil and to predominantly partition to the water phase if released into a multi-compartment environment. Its potential for bioaccumulation in aquatic organisms is anticipated to be low. taylorfrancis.com

Table 2: Predicted Environmental Fate Parameters for Glycol Ethers

| Parameter | Predicted Value/Behavior | Significance |

| Soil Adsorption Coefficient (Koc) | Low | High mobility in soil taylorfrancis.com |

| Henry's Law Constant | Low | Low volatility from water taylorfrancis.com |

| Bioconcentration Factor (BCF) | Low | Low potential for bioaccumulation taylorfrancis.com |

Note: These are general predictions for glycol ethers and serve as an estimate for the behavior of 1-Propanol, 3-(2-hydroxyethoxy)-.

Future Directions and Emerging Research Themes for 1 Propanol, 3 2 Hydroxyethoxy

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and material science. research.google These computational tools can dramatically accelerate the discovery and optimization of chemical processes and molecular structures, moving beyond traditional, labor-intensive experimental methods. For 1-Propanol (B7761284), 3-(2-hydroxyethoxy)-, AI and ML offer powerful avenues for predicting properties, optimizing synthesis, and designing novel derivatives with tailored functionalities.

Deep learning models and neural networks are increasingly used to predict the fundamental properties of chemical compounds from their structure alone. ulster.ac.uk Models like Message Passing Neural Networks (MPNNs) can analyze a molecule as a graph of atoms and bonds to forecast a wide range of quantum chemical properties with high accuracy, often thousands of times faster than conventional simulation methods like Density Functional Theory (DFT). research.google More advanced models, such as Δ2-learning, can predict reaction properties like activation energies with near-chemical accuracy by correcting low-cost computational calculations, thus accelerating the characterization of chemical reactions. researchgate.netnih.gov

For 1-Propanol, 3-(2-hydroxyethoxy)-, these technologies could be used to build a comprehensive in-silico profile, predicting its behavior in various solvents, its potential as a monomer, and its interactions with biological systems. Furthermore, generative ML models could explore the vast chemical space around its core structure to propose novel derivatives with enhanced properties, such as improved thermal stability or specific binding affinities, guiding synthetic chemists toward the most promising candidates. chemrxiv.org

Table 1: Potential AI/ML Applications for 1-Propanol, 3-(2-hydroxyethoxy)-

| AI/ML Application Area | Specific Task | Potential Outcome |

| Property Prediction | Predict physicochemical properties (e.g., viscosity, boiling point, solubility, LogD). research.googleulster.ac.uk | Rapid screening for solvent applications and formulation development without extensive experimentation. |

| Reaction Optimization | Predict optimal reaction conditions (catalyst, temperature, pressure) for synthesis. | Increased yield and purity, reduced energy consumption, and minimized by-product formation. |

| Mechanism Elucidation | Model reaction pathways and transition states for its synthesis and derivatization. researchgate.net | Deeper understanding of reaction mechanisms, enabling more rational process design. |

| Novel Derivative Design | Generate new molecular structures based on the 1-Propanol, 3-(2-hydroxyethoxy)- backbone. | Discovery of new polymers, surfactants, or specialty chemicals with tailored performance characteristics. |

Innovations in Sustainable Production and Utilization

The chemical industry's shift toward sustainability, driven by principles of green chemistry, emphasizes the use of renewable feedstocks and environmentally benign processes. youtube.com Future research on 1-Propanol, 3-(2-hydroxyethoxy)- will likely focus on developing innovative production routes that replace petrochemical dependence with sustainable alternatives.

A primary strategy involves the utilization of biomass-derived feedstocks. rsc.org Alcohols such as propanol (B110389) can be produced from renewable sources like captured CO₂, green hydrogen, and biomass, offering a path to decarbonize the chemical industry. cicenergigune.com A significant opportunity lies in the valorization of glycerol (B35011), a low-cost byproduct of biodiesel production. chemistryviews.org Research has demonstrated the successful conversion of glycerol to propanols using bifunctional catalysts, presenting a viable pathway for producing the propanol backbone of the target molecule from a renewable source. chemistryviews.org

Biocatalysis represents another frontier for sustainable synthesis. The use of enzymes or whole-cell systems offers high selectivity and efficiency under mild reaction conditions. acs.org Enzymes like cytochrome P450 monooxygenases have been shown to perform selective hydroxylation of alkanes and fatty alcohols to produce diols. rsc.orgrsc.org Similarly, biocatalysts from organisms like Corynebacterium oxydans have been used for the selective monoacetylation of diols, demonstrating the potential for precise enzymatic modifications. google.com Future research could focus on engineering metabolic pathways in microorganisms to produce functionalized diols like 1-Propanol, 3-(2-hydroxyethoxy)- directly from simple sugars or other bio-based inputs. nih.gov

Table 2: Comparison of Potential Sustainable Synthesis Routes

| Synthesis Approach | Feedstock(s) | Key Advantages | Research Focus |

| Catalytic Conversion | Glycerol, Ethylene (B1197577) Glycol (from biomass) | Utilizes abundant, low-cost byproducts; integrates with existing biorefinery concepts. chemistryviews.orgnrel.gov | Development of highly selective and robust heterogeneous catalysts to control etherification and prevent side reactions. |

| Biocatalysis | Sugars (e.g., glucose), Amino Acids | High selectivity, mild reaction conditions (low energy), reduced waste, potential for direct synthesis. acs.orgnih.gov | Enzyme discovery and engineering; metabolic pathway construction in microbial hosts for de novo production. |

| Chemo-enzymatic | Bio-derived Propanol and Ethylene Glycol | Combines the efficiency of chemical synthesis with the selectivity of enzymes for specific modification steps. | Identifying robust enzymes compatible with organic solvents and developing integrated flow processes. |

Exploration of Novel Derivatives for Advanced Research Applications

The bifunctional nature of 1-Propanol, 3-(2-hydroxyethoxy)-, with its two hydroxyl groups and flexible ether linkage, makes it an excellent building block for creating a diverse range of derivatives for advanced applications. smolecule.com Research in this area will focus on leveraging its unique structural features to synthesize new polymers, functional materials, and specialty chemicals.

One of the most promising avenues is in polymer chemistry. The two hydroxyl groups allow it to act as a diol monomer in polycondensation reactions. numberanalytics.com Copolymerization with diacids or their esters could yield novel poly(ether-ester)s. The incorporation of the flexible hydroxyethoxy-propyl backbone could impart unique properties such as increased solubility, controlled biodegradability, and enhanced impact strength in the resulting polymers. mdpi.com Such materials could be valuable for applications ranging from biomedical devices to advanced packaging with tailored gas barrier properties. mdpi.com

Furthermore, the hydroxyl groups can be chemically modified to create a variety of functional intermediates. For instance, reaction with epichlorohydrin (B41342) could convert it into a diglycidyl ether, a key component in epoxy resins and coatings. google.com Derivatives could also be designed for use in pharmaceuticals or fine chemicals. The ether and hydroxyl functionalities are common in drug structures and excipients, where they influence properties like solubility and bioavailability. alfa-chemistry.comontosight.ai The synthesis of novel derivatives, such as those incorporating complex ring systems or bioactive moieties, could lead to new compounds with potential therapeutic applications. ontosight.ai

Table 3: Potential Derivatives of 1-Propanol, 3-(2-hydroxyethoxy)- and Their Applications

| Derivative Class | Synthetic Transformation | Potential Properties | Advanced Research Application |

| Poly(ether-ester)s | Polycondensation with bio-based diacids (e.g., succinic acid, 2,5-furandicarboxylic acid). mdpi.com | Enhanced flexibility, tunable degradation rates, good thermal stability. | Biodegradable plastics, elastomers, and materials for medical implants. numberanalytics.commdpi.com |

| Diglycidyl Ethers | Reaction with epichlorohydrin. google.com | Forms cross-linked networks upon curing, good adhesion. | Bio-based epoxy resins for coatings, adhesives, and composites. |

| Acrylates/Methacrylates | Esterification with acrylic acid or methacrylic acid. | UV-curable, forms polymers with high optical clarity. | Monomers for photopolymers used in 3D printing, coatings, and dental materials. |

| Pharmaceutical Intermediates | Used as a starting scaffold for multi-step synthesis. numberanalytics.com | Introduces hydrophilicity and flexibility into a larger molecule. | Building block for synthesizing complex organic molecules and active pharmaceutical ingredients. alfa-chemistry.comontosight.ai |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Propanol, 3-(2-hydroxyethoxy)-, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves etherification or nucleophilic substitution. For example, reacting 3-chloro-1-propanol with ethylene glycol under alkaline conditions (e.g., NaOH catalysis) can yield the target compound. Temperature (40–60°C) and solvent polarity (e.g., ethanol/water mixtures) critically affect reaction efficiency. Monitoring via thin-layer chromatography (TLC) and optimizing molar ratios (1:1.2 for alcohol:halide) can improve yields .

- Key Parameters : Catalyst choice (e.g., K₂CO₃ vs. NaH), solvent system, and purification via fractional distillation or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- NMR : Look for proton signals at δ 1.2–1.5 ppm (CH₃), δ 3.4–3.7 ppm (OCH₂CH₂O), and δ 4.5–4.8 ppm (OH). Carbon-13 NMR should show peaks near 60–70 ppm for ether linkages .

- IR : Hydroxyl (-OH) stretch at ~3300 cm⁻¹ and C-O-C ether bands at ~1100 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 134 (calculated for C₅H₁₂O₃) and fragmentation patterns reflecting cleavage at ether bonds .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (N₂/Ar) at 4°C in amber glass vials. Degradation products (e.g., peroxides) can be detected via iodometric titration or GC-MS. Stability studies suggest a shelf life of 6–12 months when protected from light and moisture .

Advanced Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, logP) across literature sources?

- Methodological Answer :

- Boiling Point : Discrepancies (e.g., 228°C vs. 235°C) may arise from purity or measurement techniques (e.g., distillation vs. differential scanning calorimetry). Cross-validate using NIST-standardized methods .

- LogP : Experimental vs. computational values (e.g., XLogP3 = 1.0 vs. measured 0.8) require reconciliation via shake-flask assays or HPLC retention time analysis .

- Actionable Steps : Replicate experiments with high-purity samples (>99%) and report measurement conditions (e.g., temperature, solvent system).

Q. What role does 1-Propanol, 3-(2-hydroxyethoxy)- play in drug delivery systems, and how can its pharmacokinetics be optimized?

- Methodological Answer : The compound’s ether and hydroxyl groups enhance solubility of hydrophobic APIs (active pharmaceutical ingredients). In MEK inhibitor formulations (e.g., selumetinib), it acts as a co-solvent to improve bioavailability. Pharmacokinetic optimization involves:

- Caco-2 cell assays to assess intestinal permeability.

- PAMPA (Parallel Artificial Membrane Permeability Assay) for passive diffusion profiling.

- Metabolic stability tests using liver microsomes to identify esterase-sensitive sites .

Q. How can computational modeling predict the compound’s reactivity in catalytic processes?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study nucleophilic attack at the ether oxygen.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/ethanol) to assess hydrogen-bonding networks.

- In Silico Tools : Use Schrödinger’s QikProp to predict ADMET properties or AutoDock for enzyme-binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.